Aztreonam Amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Aztreonam Amide, also known as this compound, is a useful research compound. Its molecular formula is C13H20N6O8S2 and its molecular weight is 452.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It has clinically useful potency against aerobic Gram-negative bacteria, including those expressing Ambler class B metallo-β-lactamases (MBLs), although it is hydrolysed by some serine β-lactamases . It has a high affinity for penicillin-binding protein 3 (PBP3), which is its primary target .
Mode of Action
The bactericidal action of Aztreonam results from the inhibition of bacterial cell wall synthesis due to its high affinity for PBP3 . By binding to PBP3, Aztreonam inhibits the third and last stage of bacterial cell wall synthesis . This interaction with its targets leads to the formation of elongated or filamentous bacteria, ultimately resulting in bacterial death .
Biochemical Pathways
Aztreonam affects several biochemical pathways. Most notably, it inhibits the synthesis of peptidoglycan, a crucial component of the bacterial cell wall . This action disrupts the aminosugar and nucleotide sugar metabolic pathways, leading to a significant increase in UDP-GlcNAc, D-glucosamine, N-acetyl-D-glucosamine, and UDP-2-acetamido-2,6-dideoxy-β-L-arabino-hexos-4-ulose .
Pharmacokinetics
Aztreonam exhibits a serum half-life of approximately 1.7 hours in subjects with normal renal function, independent of the dose and route of administration . About two-thirds of the drug is eliminated unchanged in the urine, and from 3.1% to 6.9% is renally excreted as SQ26992, its most prominent metabolic product . The serum clearance was 91 mL/min and renal clearance was 56 mL/min; the apparent mean volume of distribution at steady-state averaged 12.6 liters, approximately equivalent to extracellular fluid volume .
Result of Action
The result of Aztreonam’s action is the death of susceptible bacteria. By inhibiting the synthesis of the bacterial cell wall, Aztreonam causes structural damage to the bacteria, leading to their death . It is used to treat various infections caused by susceptible gram-negative microorganisms, including urinary tract infections, lower respiratory tract infections, septicemia, skin and skin-structure infections, intra-abdominal infections, and gynecologic infections .
Action Environment
Aztreonam maintains its antimicrobial activity over a pH range of 6 to 8 in vitro, as well as in the presence of human serum and under anaerobic conditions . This suggests that the compound’s action, efficacy, and stability are influenced by environmental factors such as pH, presence of human serum, and oxygen levels.
Biochemical Analysis
Biochemical Properties
Aztreonam Amide interacts with various enzymes and proteins in biochemical reactions. It is resistant to β-lactamases and is used in gram-negative infections . The choice of inhibitor may vary depending on the spectrum of β-lactamases produced by Enterobacteriaceae . The monobactam ring is also being used to produce new developmental monobactams .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of bacterial cell walls, leading to cell lysis and death . It has no activity against Gram-positive and anaerobic bacteria .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound shows stability and long-term effects on cellular function. Both microbiological and HPLC methods for assaying Aztreonam yield largely similar results, indicating a lack of metabolically active metabolites of Aztreonam .
Properties
CAS No. |
1219444-93-5 |
---|---|
Molecular Formula |
C13H20N6O8S2 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-[[(2E)-2-(1-amino-2-methyl-1-oxopropan-2-yl)oxyimino-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-(sulfoamino)butanoic acid |
InChI |
InChI=1S/C13H20N6O8S2/c1-5(19-29(24,25)26)7(10(21)22)17-9(20)8(6-4-28-12(15)16-6)18-27-13(2,3)11(14)23/h4-5,7,19H,1-3H3,(H2,14,23)(H2,15,16)(H,17,20)(H,21,22)(H,24,25,26)/b18-8+ |
InChI Key |
SOFNQUFSURUYTQ-QGMBQPNBSA-N |
SMILES |
CC(C(C(=O)O)NC(=O)C(=NOC(C)(C)C(=O)N)C1=CSC(=N1)N)NS(=O)(=O)O |
Isomeric SMILES |
CC(C(C(=O)O)NC(=O)/C(=N/OC(C)(C)C(=O)N)/C1=CSC(=N1)N)NS(=O)(=O)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(=NOC(C)(C)C(=O)N)C1=CSC(=N1)N)NS(=O)(=O)O |
Synonyms |
Aztreonam Impurity; 2-[[2-[(2-Amino-1,1-dimethyl-2-oxoethoxy)imino]-2-(2-amino-4-thiazolyl)acetyl]amino]-3-(sulfoamino)butanoic Acid; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.